6-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine CAS number
6-Iodo-2,3-dihydro-dioxino[2,3-b]pyridine CAS number
An In-depth Technical Guide to 6-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine: A Key Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 6-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and its strategic application as a versatile building block in medicinal chemistry.
Introduction: The Strategic Importance of Iodinated Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in pharmaceutical agents, prized for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[3][4] When functionalized with an iodine atom, as in 6-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, its utility expands dramatically. The iodo- group serves as an exceptionally versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This capability allows for the modular and efficient construction of complex molecular architectures, a cornerstone of modern drug discovery programs.[5]
The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core itself is a bioisostere of other important heterocycles, and its unique electronic and conformational properties make it an attractive scaffold for exploring new chemical space. This guide will establish the foundational knowledge required to effectively utilize this potent chemical tool.
Physicochemical and Safety Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of 6-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1246088-42-5 | [1][6] |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1][6] |
| Appearance | Solid | |
| InChI Key | KVTOLQOVTRGNSI-UHFFFAOYSA-N | |
| SMILES | Ic1ccc2OCCOc2n1 |
Safety and Handling
As a laboratory chemical, proper handling is paramount. The compound is classified with the GHS07 pictogram, indicating it is a health hazard.
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Hazard Statement: H319 - Causes serious eye irritation.
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Precautionary Measures: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Storage: Store at room temperature in a well-sealed container, away from incompatible materials. It is classified under WGK 3, indicating it is strongly hazardous to water.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The diagram below outlines a logical, high-level approach for synthesizing the target compound.
Caption: Proposed two-stage synthesis of the target compound.
Causality Behind Experimental Choices:
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Stage 1: Core Synthesis: The formation of the dioxino ring is typically achieved via an intramolecular cyclization. Starting with a substituted pyridine like 2-chloro-3-hydroxypyridine allows for the initial attachment of a glycidol unit. A strong base promotes the cyclization by deprotonating the hydroxyl group, which then attacks the epoxide ring in an intramolecular fashion. This is a robust and well-established method for forming such heterocyclic systems.
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Stage 2: Iodination: The pyridine ring is an electron-deficient aromatic system. Direct electrophilic iodination can be challenging. However, the fused dioxino ring is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. The position para to the ring nitrogen and ortho to the oxygen ether linkage (the 6-position) is electronically favored for substitution. Reagents like N-Iodosuccinimide (NIS) or a mixture of Iodine and an oxidant (like iodic acid) are effective for this transformation under acidic conditions.
The Role in Drug Discovery: A Gateway to Molecular Complexity
The true value of 6-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine lies in the reactivity of its carbon-iodine bond. This bond is relatively weak, making it an excellent leaving group in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the assembly of lead compounds in drug discovery.
Caption: Key cross-coupling reactions enabled by the iodo-scaffold.
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Suzuki Coupling: Enables the formation of carbon-carbon bonds by coupling the iodo-pyridine with a boronic acid or ester. This is one of the most widely used methods for constructing bi-aryl structures, which are common motifs in kinase inhibitors and other drug classes.
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Sonogashira Coupling: Forms a carbon-carbon bond between the iodo-pyridine and a terminal alkyne. The resulting alkynyl-pyridine structures are valuable precursors and are found in various biologically active molecules.
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Buchwald-Hartwig Amination: Creates a carbon-nitrogen bond by coupling the iodo-pyridine with an amine. This reaction is invaluable for installing primary or secondary amines, which are critical functional groups for modulating solubility and target engagement.[8]
The ability to perform these transformations allows medicinal chemists to rapidly generate a library of diverse analogues from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are crucial for optimizing a drug candidate.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical utility of this building block, the following section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction. This protocol is based on established methodologies for coupling aryl iodides.[8]
Objective: To synthesize 6-phenyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
Materials:
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Phenylboronic acid (1.2 equiv)
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Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
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Triphenylphosphine [PPh₃] (0.04 equiv)
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Potassium carbonate (K₂CO₃) (3.0 equiv)
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Dioxane/Water (4:1 mixture), degassed
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Reaction vessel (e.g., Ace Pressure Tube) with a Teflon stir bar
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Nitrogen or Argon supply
Step-by-Step Methodology:
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Inert Atmosphere: To an oven-dried reaction vessel, add 6-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (3.0 equiv).
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Evacuation and Purge: Seal the vessel and evacuate the atmosphere, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation, which deactivates them. Removing oxygen is critical for catalytic turnover and achieving high yield.
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Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use. Causality: The aqueous base is necessary for the transmetalation step of the catalytic cycle, while dioxane provides solubility for the organic reagents.
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Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 6-12 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture. Self-Validation: The disappearance of the starting iodide and the appearance of a new, less polar spot (the bi-aryl product) indicates a successful reaction.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 6-phenyl-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine.
Conclusion
6-Iodo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its stable heterocyclic core, combined with the versatile reactivity of the iodo- group, provides an efficient entry point to novel and diverse chemical matter. Understanding its properties, synthesis, and reactivity empowers researchers to design and execute synthetic campaigns that can lead to the next generation of therapeutic agents.
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Title: 6-Iodo-2, 3-dihydro-[1][2]dioxino[2, 3-b]pyridine, 1 gram Source: Oakwood Chemical URL: [Link]
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Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: MDPI URL: [Link]
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Title: Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives Source: PubMed URL: [Link]
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Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC - NIH URL: [Link]
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